2-Fluoro-5-(methylsulfonyl)toluene

Description

BenchChem offers high-quality 2-Fluoro-5-(methylsulfonyl)toluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(methylsulfonyl)toluene including the price, delivery time, and more detailed information at info@benchchem.com.

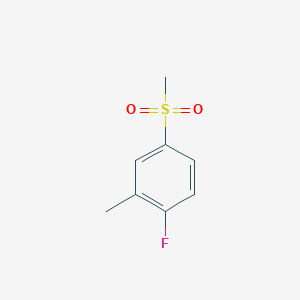

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methyl-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBXIJWSGFNBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615991 | |

| Record name | 1-Fluoro-4-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828270-58-2 | |

| Record name | 1-Fluoro-4-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-5-(methylsulfonyl)toluene (CAS 828270-58-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-(methylsulfonyl)toluene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical and physical properties, provides a representative synthesis protocol, and discusses its application in medicinal chemistry, with a focus on its role as a building block for targeted therapies.

Core Compound Data

2-Fluoro-5-(methylsulfonyl)toluene is a substituted toluene derivative featuring both a fluorine atom and a methylsulfonyl group. These functional groups are known to enhance the biological activity and stability of active pharmaceutical ingredients (APIs).[1]

| Property | Value | Reference |

| CAS Number | 828270-58-2 | [2] |

| Molecular Formula | C₈H₉FO₂S | [2][3] |

| Molecular Weight | 188.22 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Boiling Point (Predicted) | 318.0 ± 42.0 °C at 760 Torr | [3] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ at 20 °C | [3] |

| Solubility in Water | Very slightly soluble (0.83 g/L) at 25 °C | [3] |

| Storage | Store at room temperature in a dry, sealed container. | [1][3] |

Synthesis and Experimental Protocols

Representative Synthesis of a Fluoro-(methylsulfonyl)toluene Derivative

This protocol is adapted from the synthesis of methyl p-tolyl sulfone.[4]

Materials:

-

5-Fluoro-2-methylbenzenesulfonyl chloride

-

Sodium sulfite (anhydrous)

-

Sodium bicarbonate

-

Methyl iodide

-

Ethanol

-

Tetrahydrofuran (THF)

-

Hydrazine

-

Sodium acetate

-

Hexanes

-

Ethyl acetate (EtOAc)

Experimental Procedure:

-

Formation of the Sulfinate Salt: In a reaction vessel, dissolve 5-fluoro-2-methylbenzenesulfonyl chloride in THF at 0°C.

-

Slowly add approximately 2.2 equivalents of hydrazine to the solution.

-

Allow the reaction to proceed for 16 hours, after which the solvent is removed under reduced pressure to yield a solid.

-

Methylation: The resulting solid is then taken up in ethanol.

-

Add an excess of sodium acetate (approximately 10 equivalents) and methyl iodide (approximately 5 equivalents) to the ethanolic solution.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

Purification: After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue using silica gel column chromatography with a mobile phase of 4:1 hexanes/EtOAc to isolate the final product.

Logical Workflow for the Synthesis

Caption: A representative workflow for the synthesis of a fluoro-(methylsulfonyl)toluene derivative.

Spectroscopic Characterization

While specific spectra for 2-Fluoro-5-(methylsulfonyl)toluene are not widely published, a product specification from a commercial supplier indicates that the infrared spectrum conforms to the expected structure.[1] This implies the presence of characteristic absorption bands for the functional groups present in the molecule.

Expected Infrared (IR) Absorption Bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (methyl): ~2950-2850 cm⁻¹

-

S=O stretching (sulfonyl): ~1350-1300 cm⁻¹ (asymmetric) and ~1160-1120 cm⁻¹ (symmetric)

-

C-F stretching: ~1250-1000 cm⁻¹

-

C-S stretching: ~800-600 cm⁻¹

Applications in Medicinal Chemistry

2-Fluoro-5-(methylsulfonyl)toluene serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom and the methylsulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[5][6]

Role as a Building Block in EGFR Inhibitor Synthesis

One of the significant applications of fluorinated building blocks like 2-Fluoro-5-(methylsulfonyl)toluene is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key target in oncology, and its inhibitors are used in the treatment of various cancers.[7][8] While a direct synthesis of a marketed drug using this specific isomer is not detailed in the provided search results, the general synthetic strategies for EGFR inhibitors often involve the coupling of substituted anilines with heterocyclic cores.[9][10]

Conceptual Synthetic Pathway for an EGFR Inhibitor Intermediate

The following diagram illustrates a conceptual workflow where a derivative of 2-Fluoro-5-(methylsulfonyl)toluene could be utilized in the synthesis of an EGFR inhibitor intermediate. This is a generalized representation based on common synthetic routes for this class of drugs.

Caption: Conceptual workflow for the use of a 2-Fluoro-5-(methylsulfonyl)aniline derivative in EGFR inhibitor synthesis.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Fluoro-5-(methylsulfonyl)toluene is a valuable building block for the synthesis of advanced organic molecules, particularly within the pharmaceutical industry. Its unique combination of a fluorine atom and a methylsulfonyl group makes it an attractive intermediate for the development of novel therapeutics, including targeted cancer therapies like EGFR inhibitors. Further research into the reaction chemistry and applications of this compound is likely to yield new opportunities in drug discovery and development.

References

- 1. 2-Fluoro-5-(methylsulfonyl)toluene [myskinrecipes.com]

- 2. 2-Fluoro-5-(Methylsulfonyl)toluene | 828270-58-2 [chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. CN116903625B - An EGFR inhibitor intermediate and its synthesis method and application - Google Patents [patents.google.com]

Physicochemical properties of 2-Fluoro-5-(methylsulfonyl)toluene

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Fluoro-5-(methylsulfonyl)toluene. The document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The presence of both a fluorine atom and a methylsulfonyl group suggests potential for enhanced biological activity and metabolic stability in derivative compounds.[1] This guide summarizes known and predicted physicochemical data, outlines general experimental protocols for their determination, and presents logical workflows for the synthesis and characterization of such chemical entities.

Introduction

2-Fluoro-5-(methylsulfonyl)toluene (CAS No. 828270-58-2) is an aromatic organic compound that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a fluorinated toluene backbone with a methylsulfonyl substituent, makes it an attractive starting material for the development of active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom can significantly influence properties such as metabolic stability, binding affinity, and lipophilicity, while the sulfonyl group can act as a key pharmacophore or influence solubility and electronic properties. This guide aims to provide a detailed summary of its core physicochemical characteristics to aid in its handling, characterization, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-5-(methylsulfonyl)toluene is presented in the table below. It is important to note that while some data is derived from experimental observations, other values are predicted based on computational models and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Formula | C₈H₉FO₂S | [2][3] |

| Molecular Weight | 188.22 g/mol | [2][3] |

| Physical State | Colorless to yellow liquid | [1] |

| Melting Point | Not available | - |

| Boiling Point | 318.0 ± 42.0 °C at 760 Torr (Predicted) | [2] |

| Density | 1.240 ± 0.06 g/cm³ at 20 °C (Predicted) | [2] |

| Water Solubility | 0.83 g/L at 25 °C (Predicted) | [2] |

| Storage | Store at room temperature in a dry, sealed container. | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These represent standard methodologies that can be applied to 2-Fluoro-5-(methylsulfonyl)toluene.

Determination of Melting Point

Since 2-Fluoro-5-(methylsulfonyl)toluene is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

-

Apparatus: Capillary melting point apparatus with cooling capabilities, capillary tubes, thermometer or temperature probe.

-

Procedure:

-

A small sample of the liquid is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in a cooling block of the melting point apparatus.

-

The temperature is lowered until the sample solidifies.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Determination of Boiling Point

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

-

Procedure:

-

A known volume of 2-Fluoro-5-(methylsulfonyl)toluene is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation.

-

The heating mantle is turned on, and the liquid is heated to its boiling point.

-

The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.

-

Determination of Water Solubility

-

Apparatus: Shake-flask apparatus, analytical balance, centrifuge, spectrophotometer or high-performance liquid chromatography (HPLC) system.

-

Procedure:

-

An excess amount of 2-Fluoro-5-(methylsulfonyl)toluene is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then centrifuged to separate the undissolved solute.

-

A known volume of the supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved solute is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a validated calibration curve.

-

Synthesis and Characterization Workflow

The following diagrams illustrate a general workflow for the synthesis and characterization of a novel chemical compound like 2-Fluoro-5-(methylsulfonyl)toluene.

Caption: General workflow for the synthesis and purification of an organic compound.

Caption: Workflow for the characterization of a synthesized chemical compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group of the toluene moiety, and the methyl group of the sulfonyl group. The aromatic signals will exhibit splitting patterns influenced by both the fluorine and methylsulfonyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the toluene methyl carbon, and the sulfonyl methyl carbon. The carbon signals in the aromatic region will show coupling with the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom on the aromatic ring.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, S=O stretching of the sulfonyl group, and C-F stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.22 g/mol ) and fragmentation patterns characteristic of the loss of methyl, sulfonyl, and other functional groups.

Safety and Handling

2-Fluoro-5-(methylsulfonyl)toluene should be handled with care in a well-ventilated laboratory environment.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All chemical products should be treated as having unknown hazards and toxicity.[2] It is intended for laboratory research purposes only and should not be used for pharmaceutical, cosmetic, or food applications.[2]

Conclusion

2-Fluoro-5-(methylsulfonyl)toluene is a valuable chemical intermediate with physicochemical properties that make it suitable for applications in drug discovery and agrochemical synthesis. This guide provides a foundational understanding of its properties and the standard methods for their characterization. Further experimental validation of the predicted data is recommended for any quantitative applications.

References

2-Fluoro-5-(methylsulfonyl)toluene molecular weight and formula

This document provides the core chemical properties of 2-Fluoro-5-(methylsulfonyl)toluene, a compound frequently used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring both fluorine and sulfonyl groups, is valuable for enhancing biological activity and stability in active pharmaceutical ingredients (APIs).[1]

Core Molecular Data

The fundamental molecular properties of 2-Fluoro-5-(methylsulfonyl)toluene have been determined and are presented below. This data is essential for stoichiometric calculations, analytical characterization, and registration purposes.

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO₂S | [1][2][3][4] |

| Molecular Weight | 188.22 g/mol | [1][2][3][4] |

| CAS Number | 828270-58-2 | [1][2][3] |

Logical Relationship of Molecular Properties

The molecular formula dictates the molecular weight. The diagram below illustrates the direct logical flow from the elemental composition defined by the formula to the calculated total molecular weight.

Caption: Derivation of Molecular Weight from the Molecular Formula.

Note: Experimental protocols for determining molecular weight and formula, such as mass spectrometry or elemental analysis, are standardized laboratory procedures and are not detailed here. The provided data is based on established chemical knowledge.

References

Spectroscopic Profile of 2-Fluoro-5-(methylsulfonyl)toluene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-(methylsulfonyl)toluene (CAS RN: 828270-58-2), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data, this document presents a combination of predicted spectral information based on established principles and data from analogous structures, alongside generalized experimental protocols for acquiring such data.

Compound Overview

Structure:

Chemical Formula: C₈H₉FO₂S[1]

Molecular Weight: 188.22 g/mol [1]

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

While specific experimental NMR data for 2-Fluoro-5-(methylsulfonyl)toluene is not publicly available, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 7.9 | dd | ~8.5, 5.5 | Ar-H |

| ~7.6 - 7.7 | ddd | ~8.5, 4.5, 2.5 | Ar-H |

| ~7.2 - 7.3 | t | ~8.5 | Ar-H |

| ~3.1 | s | - | -SO₂CH₃ |

| ~2.3 | s | - | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~160 (d) | ~250 (¹JCF) | C-F |

| ~140 (d) | ~3 (⁴JCF) | C-SO₂ |

| ~135 (d) | ~8 (³JCF) | Ar-CH |

| ~128 (s) | - | C-CH₃ |

| ~125 (d) | ~8 (³JCF) | Ar-CH |

| ~118 (d) | ~22 (²JCF) | Ar-CH |

| ~45 (s) | - | -SO₂CH₃ |

| ~15 (s) | - | Ar-CH₃ |

Expected Infrared (IR) and Mass Spectrometry (MS) Data

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands are listed below.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| 1350 - 1300 | Strong | Asymmetric SO₂ Stretch |

| 1160 - 1120 | Strong | Symmetric SO₂ Stretch |

| 1250 - 1150 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Experimental mass spectrometry data is not publicly available. For a standard electron ionization (EI) mass spectrum, the following characteristics would be anticipated.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 188 | Molecular Ion (M⁺) |

| 173 | [M - CH₃]⁺ |

| 109 | [M - SO₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | [SO₂CH₃]⁺ |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL).[2] The solution is transferred to an NMR tube.[1] All solid particles should be removed to prevent peak broadening.[1] The spectrum is acquired on a spectrometer (e.g., 500 MHz) after locking onto the deuterium signal of the solvent and shimming the magnetic field for optimal resolution.[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[5] The plates are then mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is typically run first and automatically subtracted from the sample spectrum.[6] The spectrum is then recorded, usually in the range of 4000-400 cm⁻¹.[6]

Electron Ionization Mass Spectrometry (EI-MS)

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[7] In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[8] The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like 2-Fluoro-5-(methylsulfonyl)toluene.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 2-Fluoro-5-(methylsulfonyl)toluene: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 2-Fluoro-5-(methylsulfonyl)toluene. While publicly available quantitative solubility data in organic solvents is limited, this document provides a framework for its determination through experimental protocols and computational prediction workflows.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in predicting its solubility behavior. Below is a summary of the known properties of 2-Fluoro-5-(methylsulfonyl)toluene.

| Property | Value | Source |

| Molecular Formula | C₈H₉FO₂S | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Physical State | Colorless to yellow liquid | [1][3] |

| Boiling Point (Predicted) | 318.0 ± 42.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ at 20 °C | [1] |

| Water Solubility | Very slightly soluble (0.83 g/L) at 25 °C | [1] |

Solubility in Organic Solvents: An Overview

Experimental Determination of Solubility

To ascertain the precise solubility of 2-Fluoro-5-(methylsulfonyl)toluene in various organic solvents, a systematic experimental approach is necessary. The following protocol outlines a standard method for this determination.

Materials and Equipment

-

2-Fluoro-5-(methylsulfonyl)toluene (high purity)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Fluoro-5-(methylsulfonyl)toluene to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

For solvents where sedimentation is slow, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Fluoro-5-(methylsulfonyl)toluene.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-Fluoro-5-(methylsulfonyl)toluene of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the solute in the experimental samples, and from this, calculate the solubility in the original solvent (e.g., in mg/mL or mol/L).

-

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility. These methods are particularly useful in the early stages of drug development for screening and prioritizing compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models utilize molecular descriptors to predict the physicochemical properties of compounds, including solubility. These models are built on large datasets of experimentally determined solubility values.

Thermodynamic Models

Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility based on the chemical potential of the solute in a given solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like 2-Fluoro-5-(methylsulfonyl)toluene, integrating both experimental and computational approaches.

This comprehensive approach, combining experimental rigor with computational insights, will enable a thorough understanding of the solubility profile of 2-Fluoro-5-(methylsulfonyl)toluene, facilitating its effective use in research and development.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data on the melting and boiling points of 2-Fluoro-5-(methylsulfonyl)toluene (CAS RN: 828270-58-2). Due to the absence of experimentally determined values in publicly accessible literature, this document presents predicted data and outlines a standard experimental protocol for the determination of the boiling point for this and similar liquid organic compounds.

Physicochemical Data

The physical state of 2-Fluoro-5-(methylsulfonyl)toluene is described as a colorless to yellow liquid at room temperature.[1] This indicates that its melting point is below standard room temperature. While an exact experimental melting point is not available, a predicted boiling point has been calculated.

Table 1: Physical Properties of 2-Fluoro-5-(methylsulfonyl)toluene

| Property | Value | Data Type |

| Melting Point | Not Available | - |

| Boiling Point | 318.0 ± 42.0 °C (at 760 Torr) | Predicted[1] |

| Physical State | Colorless to yellow liquid | Observational[1] |

Experimental Protocol: Determination of Boiling Point (Thiele Tube Method)

The following is a generalized, standard procedure for determining the boiling point of a liquid organic compound such as 2-Fluoro-5-(methylsulfonyl)toluene. This method is widely used in organic chemistry laboratories for its simplicity and accuracy.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Sample of 2-Fluoro-5-(methylsulfonyl)toluene

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of 2-Fluoro-5-(methylsulfonyl)toluene into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.

-

Apparatus Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Securely clamp the Thiele tube to a stand.

-

Insert the thermometer and the attached test tube into the Thiele tube, ensuring the thermometer bulb and the sample are immersed in the oil. The side arm of the Thiele tube is designed to allow for efficient heat circulation.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube will ensure even distribution of heat through convection.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

-

-

Boiling Point Determination:

-

Continue to heat the apparatus until a continuous and rapid stream of bubbles is observed from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

-

Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, it is advisable to repeat the determination.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of a liquid's boiling point using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the Safety Profile of 2-Fluoro-5-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling information for 2-Fluoro-5-(methylsulfonyl)toluene (CAS No: 828270-58-2), a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The information is compiled from available Safety Data Sheets (SDS) and chemical supplier information to guide laboratory professionals in its safe use.

Chemical and Physical Properties

2-Fluoro-5-(methylsulfonyl)toluene is a fluorinated aromatic sulfone. Its physical state has been reported as both a colorless to yellow liquid[1][2] and a solid, which may vary based on purity and ambient conditions. All personnel should handle the substance with the assumption that it is hazardous, regardless of its physical form.

Table 1: Physicochemical Data for 2-Fluoro-5-(methylsulfonyl)toluene

| Property | Value | Source |

| CAS Number | 828270-58-2 | [2][3] |

| Molecular Formula | C₈H₉FO₂S | [2][3] |

| Molecular Weight | 188.22 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid / Solid | [1][2] |

| Boiling Point | 318.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.240 ± 0.06 g/cm³ (Predicted at 20°C) | [2] |

| Water Solubility | 0.83 g/L (at 25°C, Very slightly soluble) | [2] |

| Storage | Store sealed in a dry place at room temperature. | [2] |

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Classification | Code | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4][5] |

| Signal Word | Warning | [2][4][5] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][5] |

| Skin Irritation | H315 | Causes skin irritation.[2][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][5] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[2][5] |

The following diagram illustrates the logical flow from hazard identification to the communication elements required on labels and safety data sheets.

Figure 1: GHS Hazard Communication Workflow for the compound.

Toxicological Information

While specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for 2-Fluoro-5-(methylsulfonyl)toluene are not publicly available in the reviewed sources, the assigned H-statements (see Table 2) are indicative of the substance's toxicological profile as determined by standardized testing or validated structure-activity relationship models.

Table 3: Summary of Toxicological Endpoints

| Endpoint | GHS Classification | Implication |

| Acute Oral Toxicity | Harmful if swallowed (H302) | Ingestion of the substance may lead to harmful or toxic effects. |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | Direct contact is likely to cause inflammation and irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Direct contact can cause significant, but reversible, eye irritation. |

| Respiratory Irritation | May cause respiratory irritation (H335) | Inhalation of dust, vapors, or aerosols may irritate the respiratory tract. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of commercial chemicals are typically proprietary and not included in standard Safety Data Sheets. The hazard classifications are generally derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (for H302): Likely determined via OECD Test Guideline 420, 423, or 425, which involve administering the substance to animals (typically rats) at various dose levels to determine the dosage that causes mortality or clear signs of toxicity.

-

Skin Irritation (for H315): Likely determined using OECD Test Guideline 404 (in vivo rabbit study) or an approved in vitro method like OECD TG 439 (Reconstructed Human Epidermis Test). These tests assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Eye Irritation (for H319): Likely determined via OECD Test Guideline 405 (in vivo rabbit study) or an accepted in vitro alternative, which evaluates the potential for a substance to produce reversible changes in the eye.

Handling and Emergency Procedures

Strict adherence to prescribed safety protocols is mandatory when handling this compound. The following diagrams outline the recommended procedures for first aid and spill response based on standard precautionary statements.

First-Aid Measures

The following decision tree outlines the immediate actions to be taken upon accidental exposure, based on precautionary statements P301+P312, P302+P352, and P305+P351+P338.[2][5]

Figure 2: First-Aid Decision Tree by Exposure Route.

Accidental Release Measures

A systematic approach is crucial to safely manage a spill. The workflow below outlines the general procedure for responding to an accidental release. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.

Figure 3: General Workflow for Spill Response.

References

Reactivity Profile of 2-Fluoro-5-(methylsulfonyl)toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Fluoro-5-(methylsulfonyl)toluene, a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The document elucidates the influence of the fluorine and methylsulfonyl substituents on the aromatic ring's reactivity towards electrophilic and nucleophilic substitution reactions. While specific experimental data for this compound is limited, this guide extrapolates its expected reactivity based on established principles of organic chemistry and data from analogous structures. A summary of its physical and safety data is also presented.

Introduction

2-Fluoro-5-(methylsulfonyl)toluene (CAS No. 828270-58-2) is a substituted aromatic compound featuring a fluorine atom, a methyl group, and a methylsulfonyl group.[2][3] The interplay of the electronic effects of these substituents dictates the molecule's reactivity, making it a valuable building block in synthetic chemistry. The fluorine and sulfonyl groups, in particular, are known to enhance biological activity and stability in active pharmaceutical ingredients (APIs).[1] This guide aims to provide a detailed understanding of its chemical behavior to aid in the design of synthetic routes and the development of novel molecules.

Physicochemical and Safety Data

A summary of the available physical, chemical, and safety information for 2-Fluoro-5-(methylsulfonyl)toluene is provided in the table below.

| Property | Value | Reference |

| CAS Number | 828270-58-2 | [2] |

| Molecular Formula | C₈H₉FO₂S | [2][3] |

| Molecular Weight | 188.22 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | ≥98% | [1] |

| Storage | Room temperature, dry | [1] |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Predicted Reactivity Profile

The reactivity of the benzene ring in 2-Fluoro-5-(methylsulfonyl)toluene is governed by the electronic effects of its three substituents: the methyl group (-CH₃), the fluorine atom (-F), and the methylsulfonyl group (-SO₂CH₃).

-

Methyl Group (-CH₃): An activating, ortho-, para-directing group due to positive inductive and hyperconjugation effects.

-

Fluorine Atom (-F): A deactivating, ortho-, para-directing group. Its strong negative inductive effect outweighs its positive resonance effect, deactivating the ring towards electrophilic attack. However, the resonance effect directs incoming electrophiles to the ortho and para positions.

-

Methylsulfonyl Group (-SO₂CH₃): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.

Electrophilic Aromatic Substitution

Overall, the aromatic ring of 2-Fluoro-5-(methylsulfonyl)toluene is expected to be significantly deactivated towards electrophilic aromatic substitution due to the presence of two deactivating groups (fluoro and methylsulfonyl). The directing effects of the substituents are predicted to be as follows:

Figure 1: Predicted directing effects for electrophilic aromatic substitution on 2-Fluoro-5-(methylsulfonyl)toluene.

Nitration: The nitration of 2-fluorotoluene is known to yield 2-fluoro-5-nitrotoluene as the major product.[4] This suggests that the subsequent sulfoxidation and methylation to form 2-Fluoro-5-(methylsulfonyl)toluene would likely result in a compound where further nitration is difficult due to the strong deactivating effect of the sulfonyl group. However, the existence of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene indicates that nitration at the 3-position is possible, likely under harsh conditions.[5]

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing methylsulfonyl group and the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group in SₙAr reactions, is the most probable site of substitution. The rate of SₙAr reactions is enhanced by electron-withdrawing groups ortho and para to the leaving group. In this molecule, the methylsulfonyl group is para to the fluorine atom, which strongly activates it for nucleophilic attack.

Figure 2: Generalized workflow for the SₙAr reaction of 2-Fluoro-5-(methylsulfonyl)toluene.

Potential Synthetic Applications and Biological Relevance

2-Fluoro-5-(methylsulfonyl)toluene is primarily utilized as an intermediate in organic synthesis.[1] The presence of the fluorotoluene sulfone moiety is of interest in drug discovery and agrochemical development. Sulfones are a class of organic compounds with diverse biological activities. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of drug candidates.

While no specific biological activities or signaling pathway involvement have been reported for 2-Fluoro-5-(methylsulfonyl)toluene itself, analogous structures are found in compounds with potential therapeutic applications. For instance, compounds containing a fluorophenyl sulfone moiety have been investigated as inhibitors of various enzymes.

Experimental Protocols (Exemplary)

Hypothetical Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

This proposed synthesis is based on the nitration of 2-fluorotoluene followed by reduction, diazotization, sulfenylation, and oxidation.

Figure 3: A plausible synthetic route to 2-Fluoro-5-(methylsulfonyl)toluene.

Nitration of 2-Fluorotoluene: Based on the procedure for the synthesis of 2-fluoro-5-nitro-toluene, 30 g of 2-fluorotoluene could be added to 33 ml of nitric acid at -15 °C over two hours.[6] The mixture would be stirred for one hour at -15 °C and then allowed to warm to 20 °C.[6] The reaction mixture would then be poured into ice and extracted with a suitable organic solvent.[6]

Hypothetical Nitration of 2-Fluoro-5-(methylsulfonyl)toluene

To synthesize 2-Fluoro-5-methylsulfonyl-3-nitrotoluene, a mixture of nitric acid and sulfuric acid would likely be required under carefully controlled temperature conditions, given the deactivated nature of the starting material.

Procedure: To a cooled (0-5 °C) solution of 2-Fluoro-5-(methylsulfonyl)toluene in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) would be added dropwise. The reaction mixture would be stirred at a low temperature and then allowed to warm to room temperature. The product would be isolated by pouring the reaction mixture onto ice, followed by filtration and purification.

Conclusion

2-Fluoro-5-(methylsulfonyl)toluene is an aromatic compound with a predictable yet nuanced reactivity profile. The strong deactivating effects of the fluoro and methylsulfonyl groups render the ring electron-poor and thus generally unreactive towards electrophiles, with any substitution likely directed to the position ortho to the fluorine and meta to the sulfonyl group. Conversely, the molecule is activated for nucleophilic aromatic substitution at the fluorine-bearing carbon. This reactivity makes it a valuable intermediate for the synthesis of highly functionalized molecules in medicinal and materials chemistry. Further experimental studies are warranted to fully characterize its reaction kinetics and to explore its potential in various applications.

References

- 1. 2-Fluoro-5-(methylsulfonyl)toluene [myskinrecipes.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 2-Fluoro-5-(Methylsulfonyl)toluene | 828270-58-2 [chemicalbook.com]

- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Structural Analysis of 2-Fluoro-5-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of 2-Fluoro-5-(methylsulfonyl)toluene (CAS No. 828270-58-2). Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted structural characteristics based on established spectroscopic principles and data from analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for these analytical techniques are provided to guide researchers in their own investigations. Additionally, logical workflows for structural elucidation and predicted fragmentation patterns are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or synthesizing this molecule or similar chemical entities.

Introduction

2-Fluoro-5-(methylsulfonyl)toluene is a substituted aromatic compound with the chemical formula C₈H₉FO₂S and a molecular weight of 188.22 g/mol .[1][2] Its structure, featuring a fluorine atom, a methyl group, and a methylsulfonyl group on a toluene backbone, suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluorine and sulfonyl groups, combined with the methyl group, creates a unique electronic environment on the aromatic ring, which can be probed by various analytical techniques to confirm its structure and purity. This guide outlines the expected outcomes from a thorough structural analysis of this compound.

Predicted Spectroscopic and Physical Data

The following tables summarize the predicted physical and spectroscopic data for 2-Fluoro-5-(methylsulfonyl)toluene. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₉FO₂S |

| Molecular Weight | 188.22 g/mol [1][2] |

| Physical State | Liquid[1] |

| Boiling Point | 318.0 ± 42.0 °C at 760 Torr[1] |

| Density | 1.240 ± 0.06 g/cm³ at 20 °C[1] |

| Water Solubility | Very slightly soluble (0.83 g/L) at 25 °C[1] |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.9 - 8.1 | dd | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 5.0 |

| H-4 | 7.2 - 7.4 | t | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.0 |

| H-6 | 7.6 - 7.8 | d | J(H6-H4) ≈ 2.0 |

| CH₃ (Toluene) | 2.3 - 2.5 | s | - |

| CH₃ (Sulfonyl) | 3.0 - 3.2 | s | - |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-CH₃) | 135 - 140 | d, J ≈ 3-5 |

| C-2 (C-F) | 160 - 165 | d, J ≈ 240-250 |

| C-3 | 125 - 130 | d, J ≈ 8-10 |

| C-4 | 120 - 125 | d, J ≈ 20-25 |

| C-5 (C-SO₂CH₃) | 140 - 145 | d, J ≈ 3-5 |

| C-6 | 115 - 120 | d, J ≈ 20-25 |

| CH₃ (Toluene) | 20 - 25 | s |

| CH₃ (Sulfonyl) | 40 - 45 | s |

Table 4: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -120 | m |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2850 | C-H stretch (aliphatic, CH₃) | Medium |

| 1600 - 1580, 1500 - 1400 | C=C stretch (aromatic ring) | Medium-Strong |

| 1350 - 1300 | S=O stretch (asymmetric) | Strong |

| 1175 - 1125 | S=O stretch (symmetric) | Strong |

| 1270 - 1100 | C-F stretch | Strong |

| 970 - 950 | S-C stretch | Medium |

Table 6: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Predicted Fragment Ion | Relative Abundance |

| 188 | [M]⁺ | Moderate |

| 173 | [M - CH₃]⁺ | Moderate |

| 109 | [M - SO₂CH₃]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

| 79 | [SO₂CH₃]⁺ | Low |

Experimental Protocols

The following sections detail generalized experimental protocols for the structural analysis of 2-Fluoro-5-(methylsulfonyl)toluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-5-(methylsulfonyl)toluene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as trifluoroacetic acid can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~250-300 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.[3]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to the internal or external standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: As 2-Fluoro-5-(methylsulfonyl)toluene is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the prepared sample in the IR beam path and record the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., aromatic C-H, aliphatic C-H, C=C, S=O, C-F).[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-Fluoro-5-(methylsulfonyl)toluene (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1 scan/second.

-

-

Data Acquisition: Introduce the sample into the ion source. The instrument will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the structure of the molecule.[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural analysis and predicted spectroscopic patterns.

Conclusion

This technical guide provides a predictive yet comprehensive structural analysis of 2-Fluoro-5-(methylsulfonyl)toluene. The tabulated predicted data offers a clear and concise reference for researchers. The detailed, albeit generalized, experimental protocols provide a solid foundation for the empirical analysis of this compound. The visualized workflows and fragmentation patterns serve as useful conceptual aids. While this guide is based on predictive methodologies due to the absence of published experimental data, it serves as a robust starting point for any scientist or researcher involved in the synthesis, characterization, or application of 2-Fluoro-5-(methylsulfonyl)toluene, facilitating a more informed approach to its structural elucidation.

References

The Strategic Role of 2-Fluoro-5-(methylsulfonyl)toluene in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone of rational drug design. These functional groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and bioavailability. 2-Fluoro-5-(methylsulfonyl)toluene has emerged as a valuable fluorinated building block, offering a unique combination of these desirable moieties. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

2-Fluoro-5-(methylsulfonyl)toluene is a substituted toluene derivative with the molecular formula C₈H₉FO₂S and a molecular weight of 188.22 g/mol .[1][2] Its key physical and chemical characteristics are summarized in the table below. The presence of both a fluorine atom and a methylsulfonyl group significantly influences its electronic properties and reactivity, making it a versatile intermediate in organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 828270-58-2 | [1] |

| Molecular Formula | C₈H₉FO₂S | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [3] |

| Purity | ≥98% | [3] |

Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

References

Methodological & Application

Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorosulfonylation of 2-fluorotoluene to yield 2-fluoro-5-methylbenzenesulfonyl chloride, which is subsequently converted to the final product.

Reaction Pathway

The overall synthetic route is depicted below:

Caption: Reaction scheme for the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-methylbenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonylation of aromatic compounds.

Materials:

-

2-Fluorotoluene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add 2-fluorotoluene (1.0 eq) to the flask and dissolve it in dichloromethane.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. A gas trap should be used to capture the evolving HCl gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-methylbenzenesulfonyl chloride. The product can be further purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

This protocol is based on a known procedure for the conversion of a similar sulfonyl chloride to a methyl sulfone.

Materials:

-

2-Fluoro-5-methylbenzenesulfonyl chloride

-

Hydrazine hydrate

-

Sodium acetate

-

Methyl iodide

-

Tetrahydrofuran (THF)

-

Ethanol

-

Ethyl acetate

-

Hexanes

-

Silica gel

Procedure:

-

In a fume hood, dissolve 2-fluoro-5-methylbenzenesulfonyl chloride (1.0 eq) in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine hydrate (2.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Remove the solvent under reduced pressure.

-

To the resulting residue, add ethanol, sodium acetate (10 eq), and methyl iodide (5 eq).

-

Heat the mixture to reflux and maintain for 16 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield 2-Fluoro-5-(methylsulfonyl)toluene.

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 2-Fluoro-5-methylbenzenesulfonyl chloride | 2-Fluorotoluene | Chlorosulfonic acid | DCM | 75-85 | >95 |

| 2 | 2-Fluoro-5-(methylsulfonyl)toluene | Sulfonyl chloride | 1. Hydrazine2. Methyl iodide, Sodium acetate | THF, Ethanol | 70-80 | >98 |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

Caption: Workflow for the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene.

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic route for the preparation of 2-Fluoro-5-(methylsulfonyl)toluene, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The protocol outlines a four-step synthesis commencing with the nitration of 2-fluorotoluene, followed by reduction of the nitro group, conversion to a sulfonyl chloride via a Sandmeyer-type reaction, and concluding with methylation to yield the target compound. This guide includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic pathway to facilitate understanding and replication by skilled chemists in a laboratory setting.

Introduction

2-Fluoro-5-(methylsulfonyl)toluene is a key building block in medicinal chemistry and materials science. The presence of the fluorine atom and the methylsulfonyl group can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity. Consequently, having a reliable synthetic protocol for this compound is of considerable interest to the scientific community. The following application note details a robust and scalable synthetic route.

Synthetic Pathway Overview

The synthesis of 2-Fluoro-5-(methylsulfonyl)toluene is proposed to proceed through the following four steps, starting from commercially available 2-fluorotoluene:

-

Nitration: Electrophilic aromatic substitution on 2-fluorotoluene to introduce a nitro group at the 5-position, yielding 2-fluoro-5-nitrotoluene.

-

Reduction: The nitro group of 2-fluoro-5-nitrotoluene is reduced to an amino group to form 2-fluoro-5-aminotoluene.

-

Chlorosulfonylation: The amino group is converted to a sulfonyl chloride via diazotization followed by a reaction with sulfur dioxide and a copper catalyst.

-

Methylation: The sulfonyl chloride is first reduced to a sodium sulfinate salt, which is then methylated to afford the final product, 2-fluoro-5-(methylsulfonyl)toluene.

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Nitration | 2-Fluorotoluene | 2-Fluoro-5-nitrotoluene | Nitric Acid | ~85%[1] |

| 2 | Reduction | 2-Fluoro-5-nitrotoluene | 2-Fluoro-5-aminotoluene | Fe, HCl | >90% |

| 3 | Chlorosulfonylation | 2-Fluoro-5-aminotoluene | 2-Fluoro-5-toluenesulfonyl chloride | NaNO₂, HCl, SO₂, CuCl₂ | 70-80% |

| 4 | Methylation | 2-Fluoro-5-toluenesulfonyl chloride | 2-Fluoro-5-(methylsulfonyl)toluene | Na₂SO₃, CH₃I | 80-90% |

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-nitrotoluene

-

Procedure: To 33 mL of nitric acid, cooled to -15 °C in an ice-salt bath, add 30 g of 2-fluorotoluene dropwise over a period of two hours, ensuring the temperature is maintained below -10 °C.[1] After the addition is complete, stir the mixture at -15 °C for an additional hour. Allow the reaction mixture to slowly warm to room temperature (20 °C).[1] Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether. Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-fluoro-5-nitrotoluene.[1]

Step 2: Synthesis of 2-Fluoro-5-aminotoluene

-

Procedure: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-fluoro-5-nitrotoluene, ethanol, and water. Heat the mixture to reflux. To the refluxing solution, add iron powder in small portions, followed by the slow addition of concentrated hydrochloric acid. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and make it basic with the addition of a sodium carbonate solution. Filter the mixture through a pad of celite to remove the iron salts. Extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 2-fluoro-5-aminotoluene.

Step 3: Synthesis of 2-Fluoro-5-toluenesulfonyl chloride

-

Procedure: Dissolve 2-fluoro-5-aminotoluene in a mixture of concentrated hydrochloric acid and acetic acid. Cool the solution to 0-5 °C in an ice bath. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride. Add the cold diazonium salt solution to the SO₂/CuCl₂ solution portion-wise, with vigorous stirring. The reaction will evolve nitrogen gas. After the addition is complete, stir the reaction mixture at room temperature for several hours. Pour the mixture into ice-water and extract the product with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-5-toluenesulfonyl chloride.

Step 4: Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

-

Procedure:

-

Part A: Reduction to Sodium 2-Fluoro-5-toluenesulfinate: Dissolve 2-fluoro-5-toluenesulfonyl chloride in a suitable solvent like acetone or ethanol. In a separate flask, prepare a solution of sodium sulfite in water. Add the sulfonyl chloride solution to the sodium sulfite solution and heat the mixture to reflux for several hours. Monitor the reaction by TLC. Once the reaction is complete, cool the mixture and, if necessary, reduce the volume of the organic solvent under reduced pressure to precipitate the sodium 2-fluoro-5-toluenesulfinate salt. Filter the solid and wash with a small amount of cold water, then dry.

-

Part B: Methylation: Suspend the dried sodium 2-fluoro-5-toluenesulfinate in a polar aprotic solvent such as DMF or DMSO. Add methyl iodide and heat the mixture. The reaction progress can be monitored by TLC. After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to give 2-fluoro-5-(methylsulfonyl)toluene.

-

Mandatory Visualization

References

Application Notes and Protocols for the Preparation of 2-Fluoro-5-(methylsulfonyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Fluoro-5-(methylsulfonyl)toluene, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] The protocol outlines a four-step synthetic route starting from the commercially available 2-fluorotoluene.

Chemical Information

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 2-Fluoro-5-(methylsulfonyl)toluene | 828270-58-2 | C₈H₉FO₂S | 188.22 g/mol |

| 2-Fluorotoluene | 95-52-3 | C₇H₇F | 110.13 g/mol |

| 2-Fluoro-5-nitrotoluene | 455-88-9 | C₇H₆FNO₂ | 155.13 g/mol |

| 2-Fluoro-5-aminotoluene | 367-29-3 | C₇H₈FN | 125.15 g/mol |

| 2-Fluoro-5-(chlorosulfonyl)toluene | Not available | C₇H₆ClFO₂S | 208.64 g/mol |

Experimental Protocols

The synthesis of 2-Fluoro-5-(methylsulfonyl)toluene is proposed via a four-step sequence:

-

Nitration of 2-fluorotoluene to yield 2-fluoro-5-nitrotoluene.

-

Reduction of the nitro group to an amine to form 2-fluoro-5-aminotoluene.

-

Conversion of the amino group to a sulfonyl chloride via a Sandmeyer reaction.

-

Formation of the final methyl sulfone product.

Step 1: Synthesis of 2-Fluoro-5-nitrotoluene

This procedure is adapted from a known method for the nitration of 2-fluorotoluene.[2]

Materials:

-

2-Fluorotoluene

-

Nitric acid (70%)

-

Ice

-

Diethyl ether

-

Water

Procedure:

-

To 33 mL of nitric acid, cooled to -15 °C in an ice-salt bath, add 30 g of 2-fluorotoluene dropwise over two hours, ensuring the temperature is maintained at -15 °C.

-

After the addition is complete, stir the reaction mixture at -15 °C for an additional hour.

-

Allow the reaction temperature to rise to 20 °C.

-

Pour the reaction mixture into ice and extract the product with diethyl ether.

-

Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-fluoro-5-nitrotoluene.

Expected Yield: Approximately 34.4 g.

| Parameter | Value |

| Boiling Point | 99-101 °C at 10-11 mmHg[2][3] |

| Melting Point | 38-40 °C[3] |

Step 2: Synthesis of 2-Fluoro-5-aminotoluene

This step involves the reduction of the nitro group of 2-fluoro-5-nitrotoluene. A standard method using iron in the presence of an acid is proposed.

Materials:

-

2-Fluoro-5-nitrotoluene

-

Iron powder

-

Hydrochloric acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, suspend 2-fluoro-5-nitrotoluene in a mixture of water and ethanol.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

-

Neutralize the filtrate with a sodium hydroxide solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-5-aminotoluene.

Step 3: Synthesis of 2-Fluoro-5-(chlorosulfonyl)toluene

This procedure is based on a modern Sandmeyer-type chlorosulfonylation of anilines using DABSO as a stable SO₂ surrogate.[4][5][6][7]

Materials:

-

2-Fluoro-5-aminotoluene

-

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

-

Copper(II) chloride (CuCl₂)

-

Aqueous hydrochloric acid (37%)

-

Acetonitrile (MeCN)

-

tert-Butyl nitrite

-

Cyclopentyl methyl ether (CPME)

-

Aqueous sulfamic acid

-

Water

Procedure:

-

In a reaction vessel, dissolve 2-fluoro-5-aminotoluene (1.0 equiv) in acetonitrile (0.2 M).

-

Add DABSO (0.60 equiv), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 equiv) to the solution at room temperature.

-

Add tert-butyl nitrite (1.1 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 17 hours.

-

Upon completion, add CPME and quench the reaction with an aqueous solution of sulfamic acid.

-

Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 2-fluoro-5-(chlorosulfonyl)toluene.

Step 4: Synthesis of 2-Fluoro-5-(methylsulfonyl)toluene

This final step involves the conversion of the sulfonyl chloride to the methyl sulfone. The procedure is adapted from a method for a similar transformation.[8]

Materials:

-

2-Fluoro-5-(chlorosulfonyl)toluene

-

Hydrazine

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

Sodium acetate

-

Methyl iodide

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the crude 2-fluoro-5-(chlorosulfonyl)toluene in THF at 0 °C.

-

Add hydrazine (approx. 2.2 equiv) and stir the reaction for 16 hours.

-

Remove the solvent to obtain a solid residue.

-

Take up the residue in ethanol and add an excess of sodium acetate (10 equiv) and methyl iodide (5 equiv).

-

Heat the reaction mixture to reflux for 16 hours.

-

Concentrate the reaction mixture and purify the residue by silica gel chromatography (e.g., using a 4:1 hexanes/EtOAc eluent) to obtain the final product, 2-Fluoro-5-(methylsulfonyl)toluene.

Expected Yield: A yield of around 70% can be anticipated based on similar reactions.[8]

| Parameter | Value |

| Physical State | Colorless to yellow liquid |

| Purity | ≥98% |

Experimental Workflow

Caption: Synthetic route for 2-Fluoro-5-(methylsulfonyl)toluene.

References

- 1. 2-Fluoro-5-(methylsulfonyl)toluene [myskinrecipes.com]

- 2. prepchem.com [prepchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 2-Fluoro-5-(methylsulfonyl)toluene as a Key Intermediate in the Synthesis of RIPK1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-5-(methylsulfonyl)toluene is a valuable building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a methylsulfonyl group, allows for regioselective transformations, making it an important intermediate in the development of Active Pharmaceutical Ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-5-(methylsulfonyl)toluene as a key intermediate in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, a promising class of drugs for the treatment of inflammatory diseases and other conditions mediated by necroptotic cell death.

Application: Synthesis of RIPK1 Inhibitors

2-Fluoro-5-(methylsulfonyl)toluene serves as a precursor to 2-Fluoro-5-(methylsulfonyl)aniline, a crucial component in the synthesis of various RIPK1 inhibitors. The synthetic strategy involves a two-step conversion of the toluene derivative to the corresponding aniline, which is then incorporated into the final API scaffold.

Logical Relationship of the Synthesis Pathway